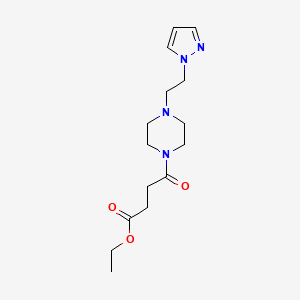

![molecular formula C11H9BrN2O3 B2784807 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one CAS No. 1772741-96-4](/img/structure/B2784807.png)

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

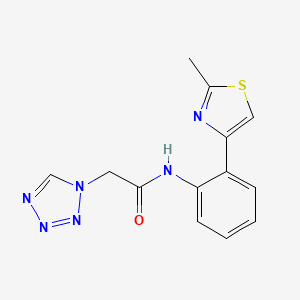

“5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C11H9BrN2O3 . It has a molecular weight of 297.1 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.1 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives have been explored for their antiviral properties. For example, the study by Hocková et al. (2003) developed 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, demonstrating marked inhibition of retrovirus replication in cell culture. Although the direct structure was not analyzed, this indicates the potential antiviral application of similarly structured compounds (Hocková et al., 2003).

Antibacterial and Antimicrobial Effects

Several studies highlight the antibacterial and antimicrobial efficacy of brominated compounds and pyrimidine derivatives. For instance, Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, demonstrating their antibacterial activities against common bacterial strains, suggesting the potential of brominated pyrimidine derivatives in antibacterial applications (Zhou et al., 2015).

Antioxidant Activity

Bromophenols, a class closely related to the chemical structure , exhibit significant antioxidant activities. For example, Xu et al. (2003) isolated bromophenols from the marine alga, Rhodomela confervoides, showing potent antioxidant activities, stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Xu et al., 2003).

Synthesis of Novel Compounds

Research also focuses on synthesizing new compounds from pyrimidine derivatives for various applications. Sedova et al. (2005) explored the bromination-dehydrobromination of dihydropyrimidinones, leading to different pyrimidine derivatives, indicating the utility of such processes in creating novel compounds with potential scientific applications (Sedova et al., 2005).

Dual Inhibitory Activity

Gangjee et al. (2008) reported on thieno[2,3-d]pyrimidine antifolates showing potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-4-[3-(hydroxymethyl)phenoxy]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDIEHLTZUADMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=O)NC=N2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

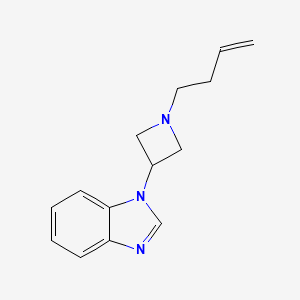

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2784724.png)

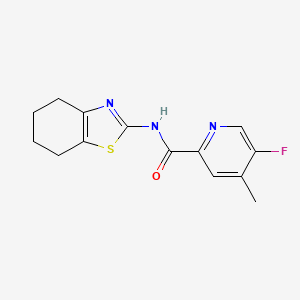

![5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid](/img/structure/B2784728.png)

![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)

![5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2784732.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)

![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2784744.png)

![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)